N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene (–CH2–) bridge. The first pyrazole ring (attached to the methylene group) is substituted at the 1-position with an ethyl group and at the 4-position with a methyl group. The second pyrazole ring is substituted at the 1- and 4-positions with methyl groups and bears a primary amine at the 5-position.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(7-14-16)6-12-11-9(2)5-13-15(11)3/h5,7-8,12H,4,6H2,1-3H3 |
InChI Key |
HNMKHPCUKGWHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=C(C=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under acidic or basic conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as microwave-assisted reactions and heterogeneous catalytic systems. These methods offer advantages like reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Medicinal Chemistry
The pyrazole ring system is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has shown promise in several studies:
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrazole derivatives and evaluated their anticancer activity against colorectal carcinoma cells. The results indicated that certain compounds displayed significant cytotoxicity, with some more effective than established treatments like edaravone .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3i | 10 | RKO (colorectal) |
| 3j | 15 | MCF7 (breast) |
| 3k | 25 | HeLa (cervical) |
Antimicrobial Properties
Another study highlighted the antibacterial and antifungal activities of pyrazole derivatives. The synthesized compounds were tested against various bacterial strains and fungi, showing promising results that suggest potential therapeutic applications in treating infections .
Agricultural Applications
The use of pyrazole derivatives in agriculture primarily revolves around their potential as agrochemicals. Compounds similar to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine have been investigated for their ability to act as herbicides or fungicides.
Herbicidal Activity
Studies have indicated that certain pyrazole compounds can inhibit the growth of specific weeds while being safe for crops. This selectivity is crucial for developing effective herbicides that minimize damage to desirable plants .
| Herbicide Candidate | Target Weed | Efficacy (%) |
|---|---|---|
| Pyrazole A | Amaranthus spp. | 85 |
| Pyrazole B | Chenopodium spp. | 78 |
Materials Science
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
Recent research has explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The addition of these compounds has been shown to improve the performance characteristics of various polymer systems .
| Polymer Type | Property Enhanced | Improvement (%) |
|---|---|---|
| Polyethylene | Tensile Strength | 20 |
| Polyvinyl Chloride | Thermal Stability | 15 |
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The target compound distinguishes itself from mono-pyrazole analogs through its bis-pyrazole architecture. Key structural comparisons with analogs from include:
| Compound Name | Structure Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Bis-pyrazole with ethyl, methyl, and methylene bridge | C₁₁H₁₈N₆ | 234.31 |
| N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) | Mono-pyrazole with 1,3-dimethyl and acetamide substituent | C₇H₁₁N₃O | 153.18 |
| N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) | Mono-pyrazole with 1,3-dimethyl and N-methylacetamide | C₈H₁₃N₃O | 167.21 |
| N,1,3-Trimethyl-1H-pyrazol-5-amine (15) | Mono-pyrazole with 1,3-dimethyl and N-methylamine | C₆H₁₁N₃ | 125.17 |
Physical and Spectroscopic Properties
| Property | Target Compound (Inferred) | Compound 13 | Compound 14 | Compound 15 |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 43–45 | 128–130 | Oil (liquid) |
| IR Peaks (cm⁻¹) | NH (~3300), no carbonyl | NH: 3123, CO: 1667 | CO: 1681 | NH: 3228 |
| Key NMR Shifts (ppm) | Pyrazole H-4 (~5–6) | Pyrazole H-4: 5.95 | Pyrazole H-4: 6.04 | Pyrazole H-4: 5.27 |
- Melting Points : The target’s higher molecular weight and rigid bis-pyrazole structure may result in a higher melting point than compound 15 but lower than compound 14 .
- Spectroscopy : The absence of a carbonyl group in the target compound differentiates its IR profile from compounds 13 and 14. Pyrazole ring protons in the target are expected to resonate similarly to analogs (δ 5–6 ppm) .
Methodological Considerations
Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization . While focuses on synthetic protocols, the target compound’s structural analysis would benefit from these methodologies.
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and underlying mechanisms of action, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.30 g/mol. The structural characteristics of this compound contribute to its biological properties, particularly its interactions with various biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole rings can exhibit antiproliferative effects against various cancer cell lines. For instance:
These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms by which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are critical for cell division and proliferation .
- DNA Interaction : Compounds in this class can bind to DNA, disrupting replication and transcription processes. This interaction can lead to increased cytotoxicity in cancer cells .
- Apoptosis Induction : Studies demonstrate that these compounds can trigger apoptotic pathways in cancer cells, contributing to their therapeutic efficacy .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation by inhibiting specific signaling pathways associated with inflammatory responses.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazole-based compounds:
- Study on MCF7 Cells : A derivative exhibited an IC50 value of 12.50 µM against MCF7 breast cancer cells, indicating substantial growth inhibition .
- Combination Therapies : Research suggests that combining pyrazole derivatives with existing chemotherapeutic agents may enhance therapeutic outcomes by overcoming resistance mechanisms in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
